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Compound of Interest
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Cat. No.: B560637

For Researchers, Scientists, and Drug Development Professionals

Introduction

THK5351 is a quinoline derivative that has been developed as a positron emission tomography
(PET) tracer for in vivo imaging of tau pathology, a hallmark of several neurodegenerative
diseases, including Alzheimer's disease. This guide provides a comprehensive overview of its
chemical structure, synthesis, and key pharmacological data.

Chemical Structure

The chemical structure of THK5351 is (S)-6-(3-fluoro-2-hydroxypropoxy)-2-(6-
(methylamino)pyridin-3-yl)quinoline. Its precursor for radiosynthesis is the tosylated compound,
(S)-2-(2-methylaminopyrid-5-yl)-6-[[2-(tetrahydro-2H-pyran-2-yloxy)-3-
tosyloxy]propoxy]quinoline, commonly referred to as THK5352.

Chemical Structure of THK5351
(Image of the chemical structure of THK5351 would be placed here in a final document)

IUPAC Name: (S)-6-(3-fluoro-2-hydroxypropoxy)-2-(6-(methylamino)pyridin-3-yl)quinoline

Synthesis of THK5351
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The synthesis of THK5351 for PET imaging involves two key stages: the organic synthesis of
the precursor molecule, THK5352, and the subsequent radiosynthesis to introduce the fluorine-
18 isotope.

Organic Synthesis of the Precursor (THK5352)

While detailed, step-by-step protocols for the multi-step organic synthesis of the tosylate
precursor (THK5352) are not readily available in the public domain, the general synthesis
would likely involve the coupling of a substituted quinoline moiety with a protected chiral
glycidyl derivative, followed by functional group manipulations to introduce the tosylate leaving
group and the aminopyridine portion. The synthesis of related quinoline derivatives often
involves established methods such as the Doebner-von Miller reaction, Friedlander synthesis,
or palladium-catalyzed cross-coupling reactions to construct the core quinoline scaffold.

Radiosynthesis of [18F]THK5351

The radiosynthesis of [18F]THK5351 is a well-documented process involving nucleophilic
substitution of the tosylate precursor (THK5352) with [18F]fluoride.[1][2]

Experimental Protocol: Radiosynthesis of [18F]THK5351[1][2]

e [18F]Fluoride Production and Trapping: No-carrier-added [18F]fluoride is produced via
proton irradiation of [18O]water in a cyclotron. The [18F]fluoride is then trapped on an anion
exchange cartridge (e.g., Sep-Pak Light Accell Plus QMA).

» Elution and Azeotropic Drying: The trapped [18F]fluoride is eluted from the cartridge into a
reaction vessel using a solution of Kryptofix 2.2.2 (K222) and potassium carbonate (K2CO3)
in acetonitrile and water. The solvent is then removed by azeotropic distillation under a
stream of nitrogen or argon at elevated temperature (e.g., 110°C).

» Nucleophilic Fluorination: The tosylate precursor, THK5352, dissolved in an anhydrous
solvent such as dimethyl sulfoxide (DMSO), is added to the dried [18F]fluoride/K222/K2C0O3
complex. The reaction mixture is heated at a high temperature (e.g., 110°C) for a short
period (e.g., 7-10 minutes) to facilitate the nucleophilic substitution of the tosyl group with
[18F]fluoride.
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o Deprotection: The protecting group on the hydroxyl moiety (e.g., tetrahydropyranyl, THP) is
removed by acid hydrolysis.

 Purification: The crude reaction mixture is purified by semi-preparative high-performance
liquid chromatography (HPLC) to isolate [18F]THK5351 from unreacted precursor and other
impurities.

o Formulation: The collected HPLC fraction containing [18F]THK5351 is reformulated into a
physiologically compatible solution for injection.

Radiosynthesis Workflow for [18F]THK5351
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Caption: Automated radiosynthesis workflow for [L8F]THK5351.

Pharmacological Data

THK5351 was initially developed as a selective ligand for tau protein aggregates. However,
subsequent studies revealed significant off-target binding to monoamine oxidase B (MAO-B).[3]

Binding Affinity and Selectivity

The following tables summarize the key quantitative data for THK5351's binding
characteristics.
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Table 1: Binding Affinity of THK5351 for Tau and MAO-B

(Flortaucipir)

Hippocampus

) Bmax
. Tissuel/Syst
Target Ligand Kd (nM) (pmolig Reference
em
tissue)
AD
Tau 18F]THK535  Hippocampal
[18F] PP P 2.9 368.3 [4]
Aggregates 1 Homogenate
s
Recombinant
[18F]THK535 49 pmol/mg
MAO-B Human MAO- 37 _ [3]
1 protein
B
Table 2: Competitive Binding Data for THK5351
Radioligand Competitor Tissuel/System  Ki (nM) Reference
AD
[3H]THK5351 THK5351 _ 16 [3]
Hippocampus
AD
[3H]THK5351 THK5117 _ 20 [3]
Hippocampus
T807 AD
[3H]THK5351 o , 78 (3]
(Flortaucipir) Hippocampus
AD
[3H]L-deprenyl THK5117 ) 286 [3]
Hippocampus
T807 AD
[BH]L-deprenyl 227 [3]

Note: Lower Kd and Ki values indicate higher binding affinity.

Off-Target Binding Profile
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The primary off-target binding of THK5351 is to MAO-B, which is highly expressed in
astrocytes.[3] This off-target binding can confound the interpretation of PET images intended to
guantify tau pathology, as astrogliosis (an increase in astrocytes) is also a feature of
neurodegenerative diseases. Studies have shown that pretreatment with an MAO-B inhibitor
can significantly reduce the uptake of [LBF]THK5351 in the brain. Autoradiography studies
have confirmed that THK5351 does not bind to amyloid-3 plaques, a-synuclein, or TDP-43
deposits.[4]

Binding Characteristics of THK5351
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-Depth Technical Guide to THK5351: Chemical
Structure, Synthesis, and Pharmacological Profile]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b560637#the-chemical-structure-and-
synthesis-of-thk5351]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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